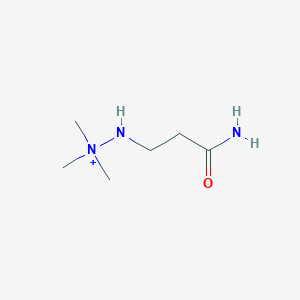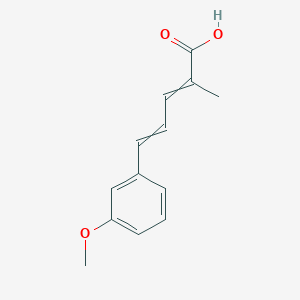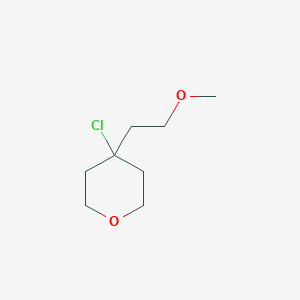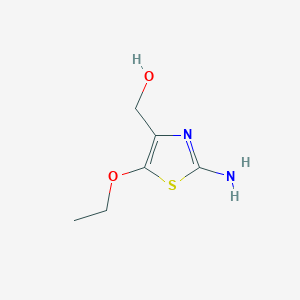![molecular formula C12H11O5- B14400365 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate CAS No. 88341-26-8](/img/structure/B14400365.png)
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate is a chemical compound with the molecular formula C₁₂H₁₁O₅ It is known for its unique structure, which includes a benzoate group linked to a 3-oxobutan-2-yl moiety through an ester bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of phthalic anhydride with acetoin. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pH, which are crucial for optimizing the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutan-2-yl moiety, which can then participate in various biochemical pathways. The compound’s reactivity allows it to modify proteins and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Similar ester structure but with a methyl group instead of the 3-oxobutan-2-yl moiety.
Ethyl benzoate: Similar ester structure but with an ethyl group.
Propyl benzoate: Similar ester structure but with a propyl group.
Uniqueness
This structural feature allows for more diverse chemical transformations and interactions with biological systems .
Eigenschaften
CAS-Nummer |
88341-26-8 |
|---|---|
Molekularformel |
C12H11O5- |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
2-(3-oxobutan-2-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C12H12O5/c1-7(13)8(2)17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8H,1-2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
WKOZCZAJXFRYAR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)





![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)



